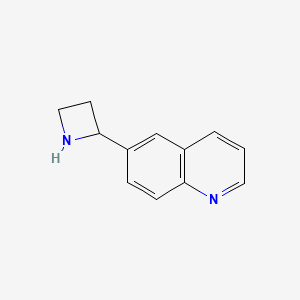
2-(4-Ethylphenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, featuring a 4-ethylphenyl group and a 3-methyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a metal reagent and a solvent. The reaction typically proceeds through multiple steps, including the formation of intermediate compounds and subsequent treatment with acidic solutions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to reduce the use of toxic reagents and minimize production costs. This can include the use of safer solvents and reagents, as well as streamlining the reaction steps to improve efficiency and scalability .
化学反应分析
Types of Reactions
2-(4-Ethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(4-Ethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Ethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-(4-Ethylphenyl)propanoic acid: Shares a similar phenyl group but differs in the alkyl chain structure.
4-Ethylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
2-Methyl-2-phenylbutanoic acid: Similar in structure but with different substituents on the phenyl ring .
Uniqueness
2-(4-Ethylphenyl)-3-methylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a 4-ethylphenyl group and a 3-methyl substituent makes it a valuable compound for various applications, distinguishing it from other similar compounds .
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-10-5-7-11(8-6-10)12(9(2)3)13(14)15/h5-9,12H,4H2,1-3H3,(H,14,15) |
InChI 键 |
WXVTZCWCYKHTTD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


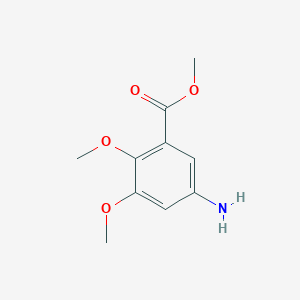
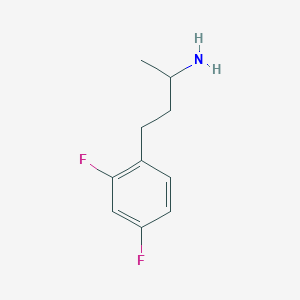


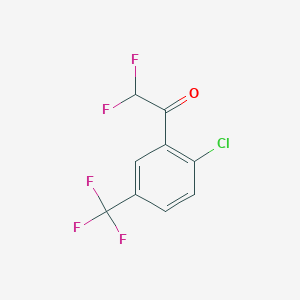
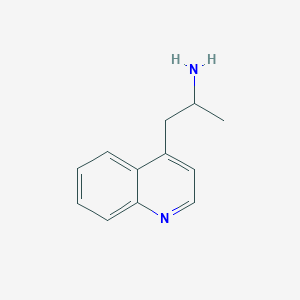

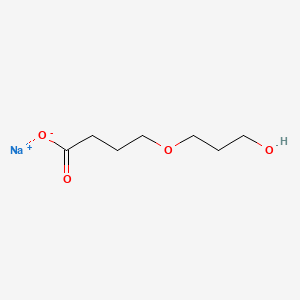
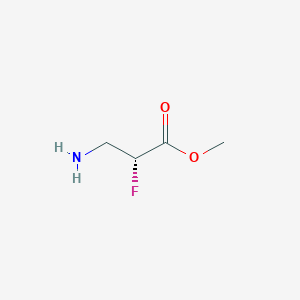

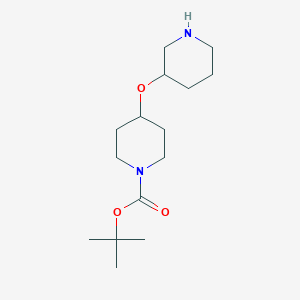
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)
